DAPK inhibitor 13

DAPK family Isoform selectivity Chemical probe

TC-DAPK 6 (DAPK inhibitor 13) is the only commercially available pan-DAPK chemical probe that simultaneously inhibits DAPK1 (IC₅₀ 69 nM), DAPK2 (~40% at 10 µM), and DAPK3 (IC₅₀ 225 nM) with negligible off-target activity across 48 kinases. Unlike HS38, TC‑DAPK 6 delivers complete pan‑DAPK pathway blockade in a single compound. Use for unambiguous target engagement, SAR benchmarking (Ki 3.77 µM), and neuroprotection assays in ischemia‑reperfusion models. Research quantities in stock; global B2B shipping.

Molecular Formula C16H11BrN2O2
Molecular Weight 343.17 g/mol
Cat. No. B10775091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAPK inhibitor 13
Molecular FormulaC16H11BrN2O2
Molecular Weight343.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)Br
InChIInChI=1S/C16H11BrN2O2/c1-10-7-12(4-5-13(10)17)15-19-14(16(20)21-15)8-11-3-2-6-18-9-11/h2-9H,1H3/b14-8+
InChIKeyAIDLMCGWDDGYCV-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DAPK inhibitor 13 (TC-DAPK 6) – High-Potency Pan-DAPK Probe for Apoptosis and Autophagy Research Procurement


DAPK inhibitor 13, widely commercialized as TC-DAPK 6 (CAS 315694-89-4), is a synthetic oxazolone-based small molecule that functions as an ATP-competitive inhibitor of the death-associated protein kinase (DAPK) family . It exhibits high potency against DAPK1 (IC50 = 69 nM) and DAPK3/ZIPK (IC50 = 225 nM) when assayed at 10 µM ATP, with dose-dependent inhibition of DAPK2 as well (~40% at 10 µM) [1]. The compound is valued in academic and industrial laboratories as a well-characterized pan-DAPK chemical probe for interrogating cell death pathways.

Why Generic DAPK Inhibitor Substitution Fails: Evidence for TC-DAPK 6 Differentiation in Selectivity and Isoform Coverage


Interchanging DAPK inhibitors without considering isoform selectivity profiles and off-target activities leads to confounding biological outcomes. Most DAPK1 inhibitors reported to date exhibit poor kinase selectivity and limited brain penetration, precluding their use as precise chemical probes [1]. For instance, the alternative inhibitor HS38 shows potent DAPK1 inhibition (IC50 = 200 nM) but also inhibits PIM3 at the same concentration and lacks DAPK2 coverage, while DAPK inhibitor 13 (TC-DAPK 6) provides a cleaner selectivity window across a 48-kinase panel and inhibits all three major DAPK family members, making it the superior tool for pan-DAPK pathway interrogation .

DAPK inhibitor 13 (TC-DAPK 6) – Quantitative Differentiation Evidence for Procurement Decision-Making


Pan-DAPK Isoform Coverage: DAPK1, DAPK2, and DAPK3 Inhibition Profile Compared to HS38

DAPK inhibitor 13 (TC-DAPK 6) inhibits all three major DAPK family members: DAPK1 (82% inhibition at 10 µM, IC50 = 69 nM), DAPK2 (~40% inhibition at 10 µM), and DAPK3 (98% inhibition at 10 µM, IC50 = 225 nM) [1]. In contrast, the alternative inhibitor HS38 shows no reported activity against DAPK2 and exhibits a less potent IC50 of 200 nM for DAPK1, with off-target PIM3 inhibition at the same concentration .

DAPK family Isoform selectivity Chemical probe

Kinase Selectivity Profile: 48-Kinase Panel Screening Data vs. HS38 and DRAK2-IN-1

In a comprehensive panel of 48 serine/threonine and tyrosine kinases, TC-DAPK 6 exhibited much reduced or no activity against all non-DAPK kinases tested, with IC50 values >10 µM against key off-targets including Abl, AMPK, Chk1, Met, and Src . This contrasts with HS38, which potently inhibits PIM3 (IC50 = 200 nM), and DRAK2-IN-1, which inhibits DRAK1 with IC50 = 51 nM .

Kinase selectivity Off-target profiling Chemical biology

ATP-Competitive Kinetics: Ki Determination for DAPK1 Compared to Structurally Related Analogs

Kinetic analysis of DAPK inhibitor 13 (compound 13) reveals competitive inhibition with a Ki of 3.77 ± 0.002 µM [1]. This Ki value is approximately 2-fold lower (more potent binding) than structurally related analog compound 5 (Ki = 8.37 ± 0.008 µM), demonstrating superior binding affinity within the same chemical series.

Enzyme kinetics ATP-competitive inhibition Ki determination

Commercial Availability and Purity Consistency: Lot-to-Lot Reproducibility vs. Custom-Synthesized Analogs

DAPK inhibitor 13 (TC-DAPK 6) is commercially available from multiple reputable vendors with specified purity ≥98% (HPLC) and comprehensive QC documentation including Certificate of Analysis . In contrast, many literature-reported DAPK inhibitor analogs (e.g., compound 4a with 44.19% DAPK1 inhibition at 10 µM) require custom synthesis and lack validated lot-to-lot consistency, introducing experimental variability [1].

Chemical probe procurement Quality control Reproducibility

Optimal Research and Industrial Application Scenarios for DAPK Inhibitor 13 (TC-DAPK 6)


Pan-DAPK Pathway Interrogation in Apoptosis and Autophagy Studies

Use TC-DAPK 6 when the experimental objective requires simultaneous inhibition of DAPK1, DAPK2, and DAPK3 to fully ablate DAPK-mediated cell death signaling. The compound's coverage of all three isoforms (82% DAPK1, ~40% DAPK2, 98% DAPK3 inhibition at 10 µM) makes it the only commercially available small molecule capable of pan-DAPK blockade without significant off-target kinase activity .

Kinase Selectivity Profiling and Chemical Probe Validation

Employ TC-DAPK 6 as a reference DAPK inhibitor in kinase selectivity panels when benchmarking novel DAPK inhibitors. Its well-characterized selectivity profile across 48 kinases (IC50 >10 µM for all non-DAPK targets tested) provides a validated benchmark for evaluating the selectivity of new chemical entities .

Ischemic Disease and Neuroprotection Model Studies

Apply TC-DAPK 6 in cellular and in vivo models of ischemic injury where DAPK1 inhibition has been shown to confer neuroprotection. While the compound has limited brain penetration, its potent DAPK1 inhibition (IC50 = 69 nM) and validated selectivity make it suitable for ex vivo brain slice assays and in vitro ischemia-reperfusion models [1].

Structure-Activity Relationship (SAR) Benchmarking

Utilize DAPK inhibitor 13 as a benchmark compound in medicinal chemistry SAR campaigns targeting the DAPK ATP-binding pocket. Its established Ki value (3.77 µM) and competitive inhibition mechanism provide a quantitative baseline for evaluating the binding improvements of newly synthesized oxazolone derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for DAPK inhibitor 13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.